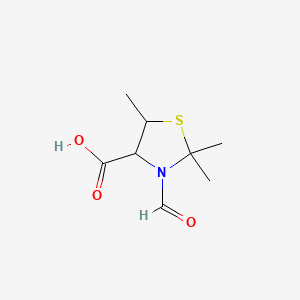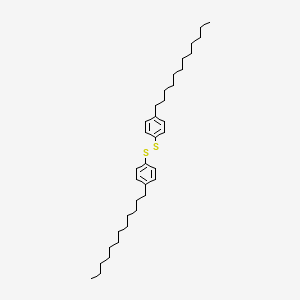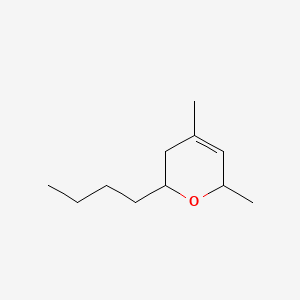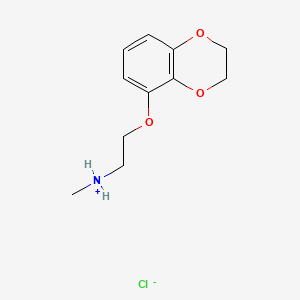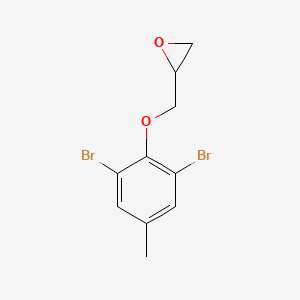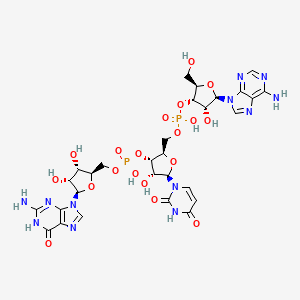
4'-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4'-piperidin)-1'-yl)-butyrophenone HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” is a synthetic compound that belongs to the class of spirocyclic piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluoro group and the butyrophenone moiety. Common reagents used in these reactions include fluorinating agents, reducing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the spirocyclic core.
Substitution: The fluoro group and other substituents can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, spirocyclic piperidine derivatives are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Piperidine Derivatives: These compounds share a similar core structure and may exhibit comparable pharmacological activities.
Fluorinated Butyrophenones: Compounds with similar functional groups might have analogous chemical properties and reactivity.
Uniqueness
The uniqueness of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” lies in its specific combination of structural features, which could confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
101221-64-1 |
|---|---|
Molekularformel |
C24H35ClFNO |
Molekulargewicht |
408.0 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidin-1-ium]-1'-ylbutan-1-one;chloride |
InChI |
InChI=1S/C24H34FNO.ClH/c25-22-9-7-20(8-10-22)23(27)6-3-15-26-16-13-24(14-17-26)12-11-19-4-1-2-5-21(19)18-24;/h7-10,19,21H,1-6,11-18H2;1H |
InChI-Schlüssel |
FUQRIADYBPINEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC3(CCC2C1)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
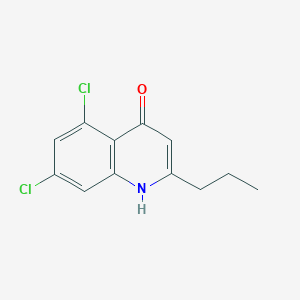
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

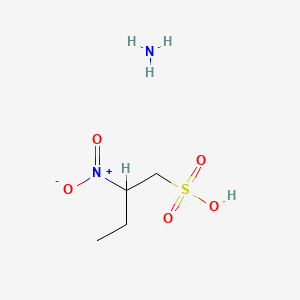
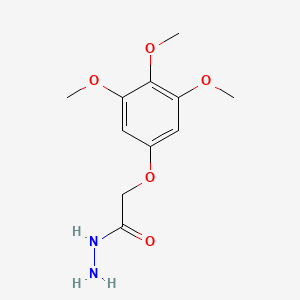
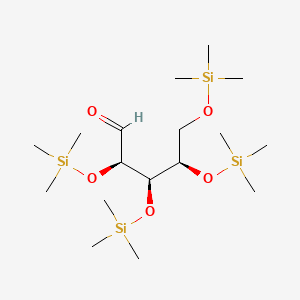
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
